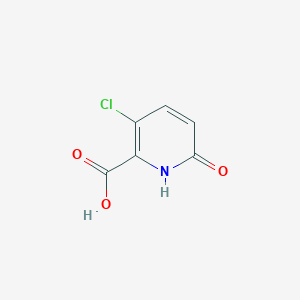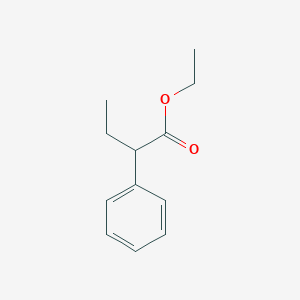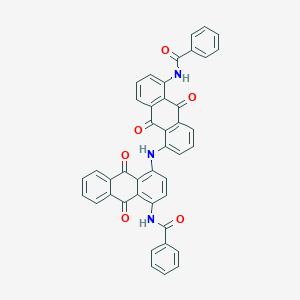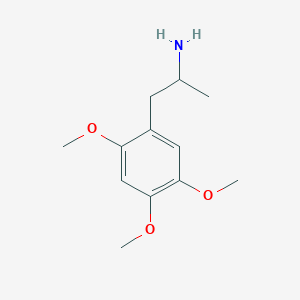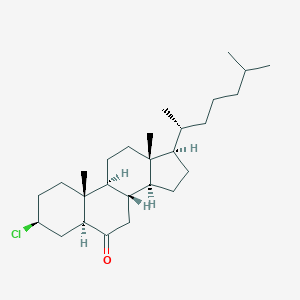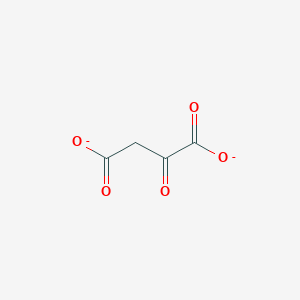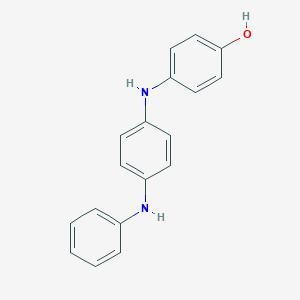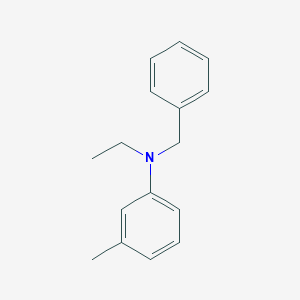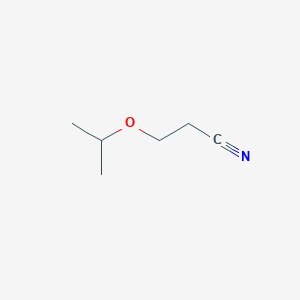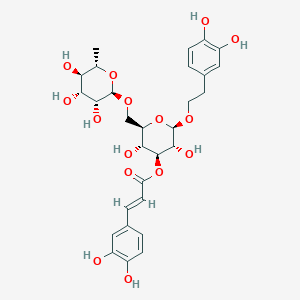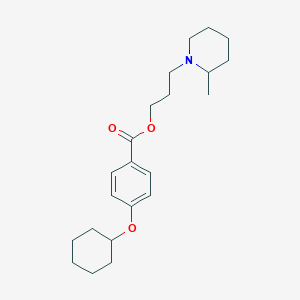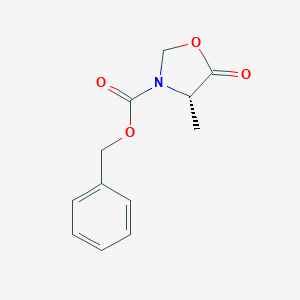
5,6-Dihydrodibenzanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydrodibenzanthracene (DDA) is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential applications in various fields of science. DDA is a highly stable and rigid molecule that exhibits unique electronic and optical properties.
Wirkmechanismus
5,6-Dihydrodibenzanthracene acts as an electron donor and acceptor due to its unique electronic properties. 5,6-Dihydrodibenzanthracene can form charge transfer complexes with electron acceptors such as fullerenes, which can improve the efficiency of organic solar cells. 5,6-Dihydrodibenzanthracene can also form charge transfer complexes with electron donors such as porphyrins, which can improve the efficiency of organic light-emitting diodes.
Biochemische Und Physiologische Effekte
5,6-Dihydrodibenzanthracene has been shown to exhibit anticancer properties in vitro and in vivo. 5,6-Dihydrodibenzanthracene can induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. 5,6-Dihydrodibenzanthracene can also inhibit the growth and metastasis of cancer cells by inhibiting the expression of matrix metalloproteinases and vascular endothelial growth factor.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-Dihydrodibenzanthracene has several advantages for lab experiments, including its high stability and rigidity, unique electronic and optical properties, and potential applications in various fields of science. However, 5,6-Dihydrodibenzanthracene also has some limitations for lab experiments, including its low solubility in common solvents and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 5,6-Dihydrodibenzanthracene. One potential direction is the synthesis of 5,6-Dihydrodibenzanthracene derivatives with improved solubility and biocompatibility for potential applications in biomedical research. Another potential direction is the development of 5,6-Dihydrodibenzanthracene-based materials with improved electronic and optical properties for potential applications in organic electronics and optoelectronics. Additionally, the potential applications of 5,6-Dihydrodibenzanthracene in energy storage and conversion, such as batteries and supercapacitors, should also be explored.
Conclusion
In conclusion, 5,6-Dihydrodibenzanthracene is a highly stable and rigid molecule that exhibits unique electronic and optical properties. 5,6-Dihydrodibenzanthracene has potential applications in various fields of science, including organic electronics, optoelectronics, and photovoltaics. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5,6-Dihydrodibenzanthracene have been discussed in this paper. Further research on 5,6-Dihydrodibenzanthracene and its derivatives is necessary to fully explore its potential applications in science.
Synthesemethoden
5,6-Dihydrodibenzanthracene can be synthesized through various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki coupling reaction. The Diels-Alder reaction involves the reaction of anthracene with maleic anhydride in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene. The Friedel-Crafts reaction involves the reaction of anthracene with benzene in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene. The Suzuki coupling reaction involves the reaction of dibromobenzene with anthracene in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydrodibenzanthracene has been extensively studied for its potential applications in various fields of science, including organic electronics, optoelectronics, and photovoltaics. 5,6-Dihydrodibenzanthracene is a highly stable and rigid molecule that exhibits unique electronic and optical properties. 5,6-Dihydrodibenzanthracene has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as transistors, light-emitting diodes, and solar cells.
Eigenschaften
CAS-Nummer |
153-34-4 |
|---|---|
Produktname |
5,6-Dihydrodibenzanthracene |
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
12,13-dihydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-9,11,13-14H,10,12H2 |
InChI-Schlüssel |
CGVKCCJKUPLUIW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51 |
Kanonische SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51 |
Andere CAS-Nummern |
153-34-4 |
Synonyme |
5,6-dihydrodibenz(a,h)anthracene 5,6-dihydrodibenzanthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



